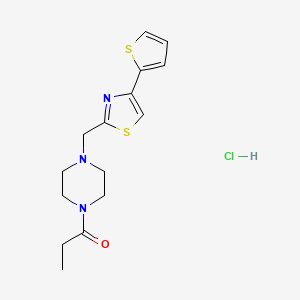

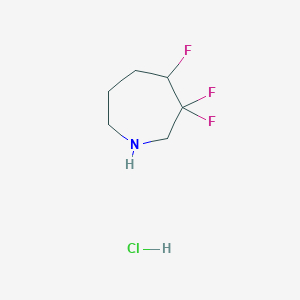

3,3,4-Trifluoroazepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,4-Trifluoroazepane hydrochloride is a chemical compound with the molecular formula C6H11ClF3N . It has an average mass of 189.606 Da and a monoisotopic mass of 189.053207 Da . It is commonly used in biochemical research and analysis .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The exact structure would require more detailed information or a structural diagram, which is not available in the search results.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 189.61 . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic and Medicinal Chemistry

- Trifluorodiazoethane as a Reagent : Trifluorodiazoethane, generated from trifluoroethylamine hydrochloride (a related compound to 3,3,4-trifluoroazepane hydrochloride), has been used as a fluoroalkylating agent in organic synthesis. Its utility in introducing trifluoromethyl groups into organic molecules has significant implications in both organic and medicinal chemistry, offering routes for the synthesis of heteroatom-substituted gem-difluoroalkenes and trifluoromethylcyclopropanation reactions (Zhang et al., 2019).

Fluorination in Pharmaceutical and Agrochemical Compounds

- The Role of Trifluoromethyl Group : The trifluoromethyl group, which can be derived from compounds related to this compound, plays a significant role in pharmaceutical and agrochemical compound design. It acts as an electron density attractor within molecular frameworks and influences small molecule-protein docking interactions. This group's installation into aromatic substrates, including heterocycles, has been facilitated by palladium-catalyzed trifluoromethylation, enhancing the properties and applicability of these molecules (Cho et al., 2010).

Corrosion Inhibition

- Triazole Derivatives for Steel Protection : 4H-triazole derivatives, which share structural similarities with this compound, have been studied for their effectiveness in protecting mild steel from corrosion in acidic solutions. Their inhibitive efficiency has been evaluated using various techniques, indicating significant potential in industrial applications (Bentiss et al., 2007).

Lewis Base-Catalyzed Cycloadditions

- Synthesis of Trifluoromethylpyrazoles : Trifluoromethylpyrazoles, synthesized through Lewis base-catalyzed cycloaddition reactions, have considerable interest in the agrochemical and pharmaceutical industries. The synthesis involves reactive intermediates derived from trifluorodiazoethane, related to this compound, allowing for the assembly of complex molecular scaffolds (Lv et al., 2019).

Optical and Dielectric Properties of Polyimide Films

- Influence of Trifluoromethyl Group : Research into fluorinated polyimides, incorporating trifluoromethyl groups similar to those derived from this compound, has shown their significant impact on the optical and dielectric properties of thin films. These findings have implications for the development of materials with specific electronic and optical characteristics (Jang et al., 2007).

Ionic Liquids Based on Azepane

- Synthesis of Azepanium Ionic Liquids : The synthesis of azepanium ionic liquids, derived from azepane (a compound structurally related to this compound), has shown potential in creating environmentally friendly alternatives to volatile organic compounds in electrolytes. These ionic liquids exhibit wide electrochemical windows, making them promising candidates for various applications (Belhocine et al., 2011).

Antiproliferative Evaluation in Cancer Research

- Synthesis of Fluorine-Containing Compounds : Fluorine- and trifluoromethane-containing compounds, similar to derivatives of this compound, have shown effectiveness in inhibiting the growth of cancer cells. This demonstrates the potential of these compounds in the development of new therapeutic agents (Wang et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3,4-trifluoroazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-5-2-1-3-10-4-6(5,8)9;/h5,10H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVQVKKKAYPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)(F)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2400577.png)

![1-Spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2400578.png)

![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one](/img/structure/B2400579.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)